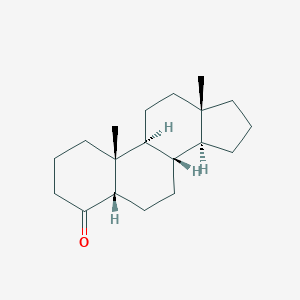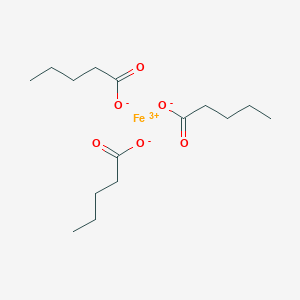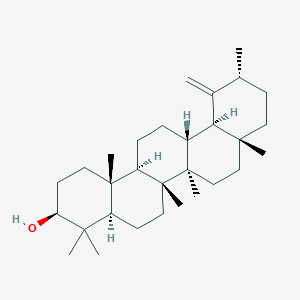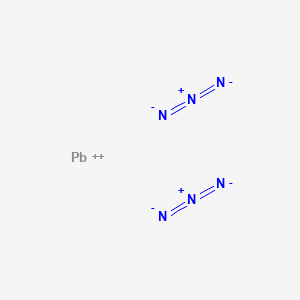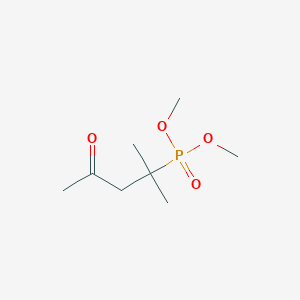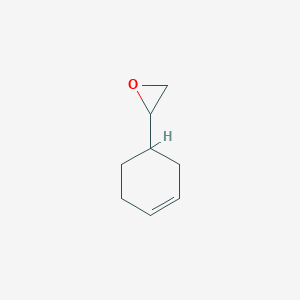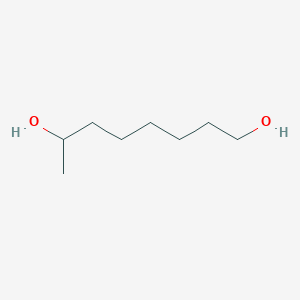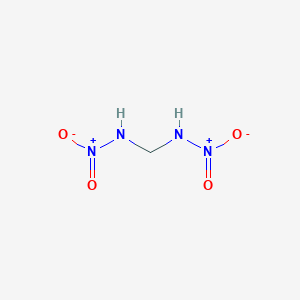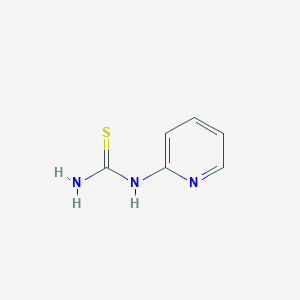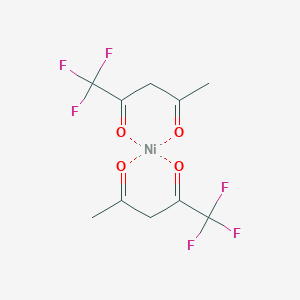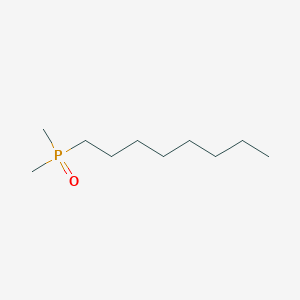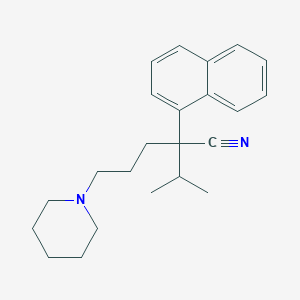
1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is also known as PVN and is a member of the naphthylpiperidine family of compounds. PVN has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mécanisme D'action
The mechanism of action of PVN is not fully understood, but it is believed to act as a dopamine receptor agonist. PVN has been shown to bind to the dopamine D2 receptor with high affinity and has been studied for its potential use in the treatment of Parkinson's disease.
Effets Biochimiques Et Physiologiques
PVN has been shown to have various biochemical and physiological effects. PVN has been shown to increase the release of dopamine in the brain and has been studied for its potential use in the treatment of various neurological disorders. PVN has also been shown to have analgesic effects and has been studied for its potential use in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
PVN has several advantages and limitations for lab experiments. PVN is a potent dopamine receptor agonist and has high affinity for the dopamine D2 receptor. PVN has been shown to be effective in various in vitro and in vivo studies. However, PVN has limited solubility in water and requires the use of organic solvents for its preparation. PVN is also relatively expensive and requires specialized equipment for its synthesis.
Orientations Futures
There are several potential future directions for the study of PVN. PVN has been shown to have potential applications in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. PVN has also been studied for its potential use as a catalyst in organic synthesis reactions. Future studies could focus on the development of new PVN derivatives with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of PVN in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
PVN can be synthesized using various methods, including the reaction of alpha-isopropyl-alpha-1-naphthylamine with valeronitrile in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent such as acetic acid and the resulting product is purified using column chromatography. Other methods of synthesis include the reaction of alpha-isopropyl-alpha-1-naphthylamine with cyanogen bromide followed by alkylation with 1-chloropentane.
Applications De Recherche Scientifique
PVN has been widely used in scientific research for its potential applications in various fields. PVN has been studied for its potential use as a ligand in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. PVN has also been studied for its potential use as a catalyst in organic synthesis reactions.
Propriétés
Numéro CAS |
13326-36-8 |
|---|---|
Nom du produit |
1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- |
Formule moléculaire |
C23H30N2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C23H30N2/c1-19(2)23(18-24,14-9-17-25-15-6-3-7-16-25)22-13-8-11-20-10-4-5-12-21(20)22/h4-5,8,10-13,19H,3,6-7,9,14-17H2,1-2H3 |
Clé InChI |
PSHNFVQADQZHDI-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC(C)C(CCCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Synonymes |
α-Isopropyl-α-(1-naphtyl)-1-piperidinevaleronitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



